4-(2-Bromophenyl)-3,3-dimethylpyrrolidine
Overview
Description
“4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” is likely a brominated derivative of pyrrolidine, a five-membered ring structure with a nitrogen atom . The bromophenyl group attached to the pyrrolidine ring could potentially influence its reactivity and properties .
Synthesis Analysis
While specific synthesis methods for “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” are not available, similar compounds often involve reactions with organometallic reagents or electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would likely consist of a pyrrolidine ring with a bromophenyl group attached. The exact structure would need to be confirmed by spectroanalytical data .Chemical Reactions Analysis
The chemical reactions involving “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would depend on the specific conditions and reagents used. Brominated compounds often participate in various organic reactions, including cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Bromophenyl)-3,3-dimethylpyrrolidine” would depend on its exact molecular structure. Similar compounds often have properties such as a certain molar mass, appearance, and melting point .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and crystal structure of compounds related to 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine have been explored in various studies. For instance, Wangchun Xiang (2009) synthesized a compound with a similar structure and performed an X-ray analysis to determine its conformation and intermolecular interactions, including hydrogen bonds and π-π interactions Wangchun Xiang, 2009. Similarly, studies on enaminones related to this compound have identified specific hydrogen-bonding patterns that contribute to the stabilization of their crystal structures James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007.
Antimicrobial and Anticancer Potential
Research has also delved into the antimicrobial and potential anticancer applications of compounds structurally related to 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine. M. Gad-Elkareem, A. Abdel-fattah, and M. A. Elneairy (2011) synthesized thio-substituted ethyl nicotinate derivatives from a related compound, assessing their antimicrobial activities, which could point towards the broader utility of 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine derivatives in pharmaceutical research M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011.
Photochemical Studies
In photochemistry, the direct photolysis of 4-bromophenol, a compound related to 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine, in aqueous solutions has been investigated to understand the formation of free radicals. This research provides insights into the photochemical behaviors of bromophenyl compounds and their potential environmental impacts E. Lipczynska-Kochany, J. Kochany, 1993.
Crystallography and Molecular Interactions
The detailed crystallographic analysis of compounds similar to 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine reveals complex molecular interactions, such as hydrogen bonding and π interactions, which are crucial for understanding the stability and reactivity of these compounds in various applications S. Nirmala, E. Kamala, L. Sudha, S. Kathiravan, R. Raghunathan, 2009.
Catalysis and Organic Synthesis
Further research includes the development of catalytic systems for regioselective synthesis, where derivatives of 4-(2-Bromophenyl)-3,3-dimethylpyrrolidine could potentially serve as intermediates or catalysts in the synthesis of complex organic molecules, thereby contributing to advancements in synthetic organic chemistry A. Verma, S. Jana, C. Prasad, A. Yadav, Sangit Kumar, 2016.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-bromophenyl)-3,3-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)8-14-7-10(12)9-5-3-4-6-11(9)13/h3-6,10,14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETXGLAUQCANGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-3,3-dimethylpyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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